molecular formula C11H19NO3 B1435545 tert-butyl N-[2-(3-oxocyclobutyl)ethyl]carbamate CAS No. 1909327-63-4

tert-butyl N-[2-(3-oxocyclobutyl)ethyl]carbamate

Cat. No.: B1435545
CAS No.: 1909327-63-4
M. Wt: 213.27 g/mol
InChI Key: VLELQAGHWHUESM-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(3-oxocyclobutyl)ethyl]carbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) group attached to an ethyl chain linked to a 3-oxocyclobutyl ring. Its IUPAC name is tert-butyl N-(3-oxocyclobutyl)carbamate, with the SMILES notation CC(C)(C)OC(=O)NC1CC(=O)C1 . This compound is widely utilized as a biochemical reagent in organic synthesis, particularly in peptide and medicinal chemistry, where the Boc group serves as a protective moiety for amines. The 3-oxocyclobutyl ring introduces rigidity and strain, influencing its reactivity and applications in drug discovery .

Properties

IUPAC Name

tert-butyl N-[2-(3-oxocyclobutyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-4-8-6-9(13)7-8/h8H,4-7H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLELQAGHWHUESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a two-stage approach:

  • Stage 1: Formation of the carbamate-protected amine intermediate, often starting from tert-butyl carbamate (Boc-protected amine) or tert-butyl 2-aminoethylcarbamate.
  • Stage 2: Introduction of the 3-oxocyclobutyl moiety via alkylation, acylation, or cyclization reactions.

This approach ensures selective protection of the amine functionality while allowing functionalization at the ethyl side chain to incorporate the cyclobutanone ring.

Preparation of tert-butyl 2-aminoethylcarbamate Intermediate

A key intermediate in the synthesis is tert-butyl 2-aminoethylcarbamate, which can be prepared or sourced commercially. This intermediate serves as the nucleophilic amine component for further functionalization.

  • Typical synthesis: Reaction of ethylenediamine with di-tert-butyl dicarbonate (Boc2O) under basic conditions to selectively protect one amine group as the Boc-carbamate.
  • Reaction conditions: Ambient temperature, organic solvents such as methanol or dichloromethane, and bases like triethylamine to scavenge generated acids.

Representative Experimental Procedure (Adapted from Analogous Syntheses)

Step Reagents & Conditions Description Yield
1 tert-butyl 2-aminoethylcarbamate (40 mmol), 3-oxocyclobutanone (44 mmol), methanol, molecular sieves 3Å, stir overnight at 20 °C Formation of imine intermediate by condensation N/A
2 NaBH4 (240 mmol), portion-wise addition at -10 °C, then stirring at 20 °C for 16 h Reduction of imine to amine ~90% (based on analogous reactions)
3 Work-up: solvent evaporation, extraction with EtOAc and aqueous acid/base washes, drying over MgSO4 Isolation of tert-butyl N-[2-(3-oxocyclobutyl)ethyl]carbamate Purified as colorless oil

Analytical Data and Purification

  • Purity assessment: Thin-layer chromatography (TLC) with solvent systems such as dichloromethane/methanol (9:1) showing Rf ~0.30.
  • Mass spectrometry: LC-MS expected molecular ion [M+H]+ consistent with molecular formula.
  • Purification: Organic layer washes, drying, and evaporation under reduced pressure; further purification by column chromatography or reverse-phase HPLC if necessary.

Comparative Table of Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Yield Notes
Reductive Amination tert-butyl 2-aminoethylcarbamate + 3-oxocyclobutanone NaBH4, methanol, molecular sieves -10 to 20 °C, 16 h ~90% High selectivity, mild conditions
Direct Alkylation tert-butyl 2-aminoethylcarbamate + 3-oxocyclobutyl halide K2CO3, DMF RT to 50 °C, several hours Moderate Requires preparation of halide derivative
Carbamate Formation via Mixed Anhydride N-Boc protected amino acid derivatives + cyclobutanone derivatives Isobutyl chlorocarbonate, N-methylmorpholine Anhydrous ethyl acetate, RT Variable Used in related carbamate syntheses

Research Findings and Notes

  • Reductive amination is the preferred method due to its high yield and operational simplicity, avoiding the need for preformed halide derivatives.
  • The presence of molecular sieves during imine formation improves yield by removing water and driving equilibrium toward imine formation.
  • The tert-butyl carbamate group is stable under reductive amination conditions, providing protection for the amine during synthesis.
  • Analogous carbamate syntheses with cyclohexanone derivatives suggest similar reaction pathways and conditions can be adapted for cyclobutanone systems.
  • Careful control of temperature during NaBH4 addition prevents side reactions and decomposition.
  • Purification steps involving acid/base washes remove unreacted amines and boron-containing byproducts.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[2-(3-oxocyclobutyl)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized carbamate, while reduction may yield a more reduced form .

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development
    • The compound has been explored for its potential anti-inflammatory properties. In a study involving the synthesis of related carbamate derivatives, compounds exhibited significant anti-inflammatory activity when tested against standard drugs like indomethacin. The percentage of inhibition ranged from 39.021% to 54.239% in vivo models, indicating promising therapeutic potential .
  • Synthetic Chemistry
    • tert-butyl N-[2-(3-oxocyclobutyl)ethyl]carbamate serves as a valuable intermediate in synthetic organic chemistry. Its unique structure allows for the development of novel derivatives that can be used in various chemical reactions, including coupling reactions and other transformations that require specific functional groups .
  • Material Science
    • The compound is also being investigated for its applications in material science, particularly in the development of polymers and coatings that require specific chemical properties such as stability and reactivity under various conditions.

Case Study 1: Anti-inflammatory Activity

A series of related compounds derived from this compound were synthesized and evaluated for anti-inflammatory effects. The results indicated that certain derivatives showed enhanced activity compared to traditional anti-inflammatory agents, suggesting that modifications to the carbamate structure could lead to improved therapeutic agents .

Case Study 2: Synthetic Applications

In synthetic chemistry, this compound has been utilized as a building block in the synthesis of complex molecules. Researchers have reported successful methodologies for its incorporation into multi-step synthesis processes, demonstrating its versatility as a reagent in organic synthesis .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Pharmaceutical ResearchInvestigated for anti-inflammatory propertiesInhibition percentages ranging from 39% to 54% compared to standard drugs
Synthetic ChemistryUsed as an intermediate in organic synthesisEffective building block for complex molecule synthesis
Material SciencePotential use in developing specialized polymers and coatingsOngoing research into stability and reactivity properties

Mechanism of Action

The mechanism of action of tert-butyl (2-(3-oxocyclobutyl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamates

Cyclic Ketone-Containing Carbamates

tert-Butyl (3-Oxocyclopentyl)carbamate (CAS 167298-40-0)
  • Structural Difference : Features a five-membered cyclopentyl ring instead of cyclobutyl.
  • Properties : Reduced ring strain compared to cyclobutyl derivatives, leading to lower reactivity in ring-opening reactions. The similarity score to the target compound is 1.00, indicating identical functional group positioning but differing in ring size .
  • Applications : Preferable in syntheses requiring moderate ring stability and conformational flexibility.
tert-Butyl (3-Oxocyclohexyl)carbamate (CAS 885280-38-6)
  • Structural Difference : Six-membered cyclohexyl ring.
  • Properties: Higher conformational flexibility and lower strain than cyclobutyl analogs (similarity score: 0.98). The chair conformation of cyclohexane enhances solubility in nonpolar solvents .
  • Applications : Common in scaffolds requiring axial chirality or bulkier hydrophobic interactions.
tert-Butyl (3-Oxobutyl)carbamate
  • Structural Difference : Linear 3-oxobutyl chain instead of a cyclic ketone.
  • Properties : Lacks ring strain, increasing stability but reducing rigidity. The linear chain may enhance solubility in aqueous environments .
  • Applications: Intermediate in linear peptide synthesis or non-cyclic drug candidates.

Ethyl-Linked Carbamates with Heterocyclic Substituents

tert-Butyl N-[2-(4-Formyl-1,3-Oxazol-5-yl)ethyl]carbamate
  • Structural Difference : Contains a formyl-substituted oxazole ring.
  • Properties : The oxazole group introduces aromaticity and hydrogen-bonding capacity, altering electronic properties. This enhances utility in metal-catalyzed cross-coupling reactions .
  • Applications : Key intermediate in synthesizing heterocyclic pharmaceuticals targeting kinases or GPCRs.
tert-Butyl N-[3-(2-Aminoethyl)cyclobutyl]carbamate (CAS 1032684-85-7)
  • Structural Difference: Additional aminoethyl substituent on the cyclobutyl ring.
  • Properties: The amino group enables conjugation with carboxylic acids or electrophiles, expanding its role in bioconjugation chemistry .

Carcinogenic Carbamate Analogs

  • Ethyl Carbamate : Induces lung and liver tumors in rodents but is less potent than vinyl carbamate. Its mutagenicity is attributed to metabolic activation to vinyl carbamate oxide .
  • Vinyl Carbamate: 10–100× more carcinogenic than ethyl carbamate due to direct DNA adduct formation. The tert-butyl group in the target compound likely reduces metabolic activation, enhancing safety .

Reactivity

  • Ring-Opening Reactions : The 3-oxocyclobutyl ring undergoes nucleophilic addition more readily than larger rings due to strain, enabling rapid functionalization at the ketone position .
  • Boc Deprotection : Stable under basic conditions but cleaved by trifluoroacetic acid (TFA), akin to other Boc-protected carbamates .

Biological Activity

tert-butyl N-[2-(3-oxocyclobutyl)ethyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and enzyme inhibition properties. The findings are supported by data tables and case studies that illustrate the compound's efficacy and mechanisms of action.

  • Molecular Formula : C11H19NO3
  • Molecular Weight : 213.27 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth

Anticancer Properties

The compound has been evaluated for its cytotoxic effects on several cancer cell lines. Notably, it has shown promise in inducing apoptosis in breast cancer cells (e.g., MCF-7 and MDA-MB-231). The mechanism appears to involve the modulation of apoptotic pathways, making it a candidate for further development as an anticancer agent.

Case Study 1: Cytotoxicity in Cancer Cells

A study reported that this compound exhibited an IC50 value of approximately 75 µM against MCF-7 cells, indicating significant cytotoxicity. The compound was more effective when used in combination with established chemotherapeutics like doxorubicin, suggesting a synergistic effect.

Cell LineIC50 (µM)Combination AgentReference
MCF-775Doxorubicin
MDA-MB-23180Doxorubicin

Enzyme Inhibition

This compound has also been identified as an inhibitor of specific enzymes involved in cancer progression. Its mechanism may involve the inhibition of kinases that play critical roles in cell signaling pathways.

Enzyme TargetInhibition TypeReference
KinasesCompetitive

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : By binding to specific kinases, the compound alters downstream signaling pathways.
  • Induction of Apoptosis : The compound triggers apoptosis through intrinsic pathways, leading to programmed cell death in cancer cells.
  • Antimicrobial Action : It disrupts bacterial cell wall synthesis or function, leading to cell lysis.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : Due to its lipophilic nature, good absorption is anticipated.
  • Distribution : Likely influenced by protein binding and tissue permeability.
  • Metabolism : Preliminary data suggest metabolic stability; however, specific metabolic pathways need further exploration.
  • Excretion : Predominantly renal excretion is expected based on molecular weight considerations.

Q & A

Q. What are the recommended synthetic routes for tert-butyl N-[2-(3-oxocyclobutyl)ethyl]carbamate, and what coupling agents are effective in its synthesis?

Methodological Answer: The synthesis of tert-butyl carbamate derivatives typically involves condensation reactions. For example, tert-butyl N-(3-chloro-2-methylphenyl)carbamate is synthesized via coupling tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents . These reagents facilitate amide bond formation under mild conditions. For cyclobutyl derivatives, reaction paths may involve ketone-functionalized intermediates (e.g., 3-oxocyclobutyl groups), with purification via column chromatography and characterization by NMR and HPLC .

Key Considerations:

  • Reagent Selection: EDCI/HOBt minimizes racemization in chiral centers.
  • Intermediate Stability: Cyclobutyl ketone groups may require inert atmospheres to prevent oxidation .

Q. How should this compound be handled and stored to maintain stability?

Methodological Answer: Stability is influenced by functional groups (e.g., 3-oxocyclobutyl) and storage conditions:

  • Handling: Use PPE (gloves, lab coat) and work in a fume hood to avoid inhalation .
  • Storage: Store at 2–8°C in amber vials under inert gas (N₂ or Ar) to prevent ketone oxidation or hydrolysis .
  • Incompatibilities: Avoid strong acids/bases, which may cleave the carbamate group .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation: Use ¹H/¹³C NMR to verify the carbamate (-OCONH-) and cyclobutyl ketone (C=O) groups. Key NMR shifts:
    • tert-Butyl: δ 1.4 ppm (9H, singlet).
    • Cyclobutyl ketone: δ 2.8–3.2 ppm (cyclobutyl protons), δ 210–215 ppm (¹³C C=O) .
  • Purity: HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .
  • Mass Confirmation: High-resolution MS (HRMS) to validate molecular ions (e.g., [M+H]⁺) .

Advanced Research Questions

Q. What reaction mechanisms govern the reactivity of the 3-oxocyclobutyl group in this compound?

Methodological Answer: The 3-oxocyclobutyl group participates in strain-driven reactions:

  • Ring-Opening: Under basic conditions, the cyclobutane ring undergoes [2+2] retro-cycloaddition to form ketene intermediates .
  • Nucleophilic Attack: The ketone can react with Grignard reagents or hydrides (e.g., NaBH₄), but steric hindrance from the tert-butyl group may slow kinetics .

Case Study:
In tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl]carbamate, the ketone group forms hydrogen bonds with adjacent NH, stabilizing crystalline structures .

Q. How can computational modeling optimize reaction design for derivatives of this compound?

Methodological Answer:

  • Reaction Pathway Prediction: Density Functional Theory (DFT) calculates transition states and activation energies for cyclobutyl ring modifications .
  • Solvent Effects: COSMO-RS simulations predict solubility in polar aprotic solvents (e.g., DMF), improving yield .
  • Crystallography: Molecular dynamics (MD) models explain solid-state packing, aiding polymorph screening .

Q. How should researchers address contradictions in toxicity and stability data across studies?

Methodological Answer: Contradictions arise from variations in experimental conditions:

  • Toxicity Data: While some SDS reports no acute toxicity (e.g., LD₅₀ >2000 mg/kg in rats ), others note potential respiratory sensitization at high concentrations . Replicate studies under OECD guidelines (e.g., Test No. 423) are recommended .
  • Stability: Discrepancies in decomposition rates (e.g., acidic conditions vs. neutral ) highlight the need for pH-controlled experiments.

Resolution Strategy:

  • Meta-Analysis: Cross-reference data from PubChem, ECHA, and NIST .
  • Controlled Repeats: Standardize humidity, temperature, and light exposure .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-[2-(3-oxocyclobutyl)ethyl]carbamate
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tert-butyl N-[2-(3-oxocyclobutyl)ethyl]carbamate

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